Putative orfamide A

Description

Properties

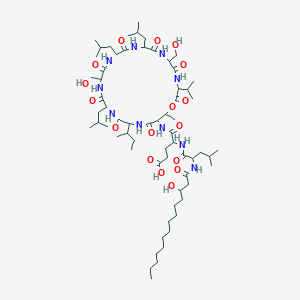

Molecular Formula |

C64H114N10O17 |

|---|---|

Molecular Weight |

1295.6 g/mol |

IUPAC Name |

5-[[21-butan-2-yl-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80) |

InChI Key |

AFOLBAYDTRBYBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Origin of Product |

United States |

Biosynthesis and Genetic Architecture of Putative Orfamide a

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The core of orfamide A biosynthesis is the NRPS machinery, a multi-enzyme complex that activates, modifies, and links amino acids to form the final peptide product. nih.gov This system is encoded by three large structural genes: ofaA, ofaB, and ofaC. nih.govfrontiersin.org

The orfamide biosynthetic pathway is encoded by three principal genes, ofaA, ofaB, and ofaC, which are organized sequentially within the gene cluster. nih.govfrontiersin.org These genes encode the multi-modular NRPS enzymes. nih.govnih.gov The organization follows a colinearity rule, where the order of the modules on the genes generally corresponds to the sequence of amino acids in the final orfamide peptide. nih.gov

The ofaA gene contains two modules, ofaB contains four, and ofaC contains the final four, collectively accounting for the ten amino acids of the orfamide backbone. nih.govfrontiersin.org Each module is a distinct functional unit responsible for the incorporation of a single amino acid and is further subdivided into specific catalytic domains. nih.govnih.gov The minimal domains present in each elongation module are the Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), and Condensation (C) domains. nih.govfrontiersin.org The entire assembly line concludes with a Thioesterase (TE) domain, typically located at the C-terminal end of the final protein, OfaC. nih.govnih.gov

Table 1: Gene and Module Organization of the Orfamide A Synthetase

| Gene | Encoded Protein | Number of Modules | Corresponding Amino Acids (in Orfamide A) |

|---|---|---|---|

| ofaA | OfaA | 2 | L-Leu1, D-Glu2 |

| ofaB | OfaB | 4 | D-aThr3, D-aIle4, D-Leu5, D-Ser6 |

Data sourced from multiple studies on orfamide biosynthesis and structure. nih.govfrontiersin.orgrhizoclip.be

The Adenylation (A) domain is the gatekeeper of the NRPS assembly line, responsible for recognizing and activating a specific amino acid substrate. nih.govkuleuven.be This process occurs through the consumption of ATP, forming an aminoacyl-adenylate intermediate. uni-marburg.de The specificity of each A domain dictates which amino acid is incorporated at a particular position in the peptide chain. biorxiv.org

Bioinformatic tools like antiSMASH and NRPSpredictor2 are used to analyze the amino acid sequences of A domains and predict their substrate specificity based on a "specificity-conferring code" derived from key residues within the domain's binding pocket. nih.govbiorxiv.orgacs.org For the orfamide A BGC, the A-domain analysis largely aligns with the determined amino acid sequence of the final product. nih.gov However, some predictions, such as for the second and tenth A domains, may show ambiguity, predicting substrates like aspartic acid or a general hydrophobic amino acid, respectively, highlighting the predictive yet imperfect nature of these in silico tools. nih.gov

Table 2: Predicted A-Domain Specificity in Orfamide A Biosynthesis

| Module | Gene | Predicted Amino Acid Substrate |

|---|---|---|

| 1 | ofaA | Leucine (B10760876) (Leu) |

| 2 | ofaA | Glutamic acid (Glu) |

| 3 | ofaB | Threonine (Thr) |

| 4 | ofaB | Isoleucine (Ile) |

| 5 | ofaB | Leucine (Leu) |

| 6 | ofaB | Serine (Ser) |

| 7 | ofaC | Leucine (Leu) |

| 8 | ofaC | Leucine (Leu) |

| 9 | ofaC | Serine (Ser) |

Predictions are based on genomic analysis of the orfamide BGC from Pseudomonas protegens Pf-5. nih.govnih.govsecondarymetabolites.org

Once an amino acid is activated by the A domain, it is transferred to the adjacent Thiolation (T) domain, also known as a Peptidyl Carrier Protein (PCP). kuleuven.benih.gov The T domain covalently tethers the growing peptide chain via a flexible phosphopantetheine (Ppant) arm. nih.gov

The Condensation (C) domain is the catalyst for peptide bond formation. kuleuven.behokudai.ac.jp It facilitates the nucleophilic attack of the amino group from the aminoacyl-T domain of its own module onto the thioester carbonyl of the peptidyl-T domain from the preceding module. kuleuven.be This reaction elongates the peptide chain by one residue. nih.gov The structure of the C domain is influenced by the nature of the donor and acceptor substrates. hokudai.ac.jp Furthermore, specialized C domains, often found as combined Condensation/Epimerization (C/E) domains, are responsible for converting L-amino acids to their D-isomers, a common feature in nonribosomal peptides like orfamide A that contributes to their structural stability. nih.govacs.org

The final step in the synthesis of orfamide A is the release and cyclization of the completed linear lipopeptide, a reaction catalyzed by the Thioesterase (TE) domain located at the end of the OfaC protein. nih.govnih.gov The orfamide synthase contains terminal TE domains that cleave the peptide from the NRPS machinery. nih.govfrontiersin.org For orfamide A, this release involves an intramolecular cyclization reaction. The TE domain facilitates an ester bond formation between the C-terminal carboxyl group of the tenth amino acid (L-Val10) and the hydroxyl group in the side chain of the third amino acid (D-aThr3). rhizoclip.berhizoclip.be This reaction forms the characteristic cyclic depsipeptide structure of orfamide A and releases it from the enzymatic assembly line. researchgate.net

Biosynthetic Gene Cluster (BGC) Characterization

The genes encoding the orfamide NRPS machinery and associated functions are clustered together on the bacterial chromosome. nih.gov This co-localization facilitates their regulation and the efficient production of the final metabolite.

In the well-studied strain Pseudomonas protegens Pf-5, the orfamide A biosynthetic gene cluster (BGC), designated BGC0000399 in the MIBiG database, is located on the main chromosome. secondarymetabolites.org The core biosynthetic genes (ofaA, ofaB, ofaC) span a significant portion of this region. secondarymetabolites.org

Analysis of the regions flanking the core ofa genes reveals several other important genes likely involved in the regulation, transport, and tailoring of orfamide. nih.govnih.govsecondarymetabolites.org Upstream of the cluster, a gene encoding a LuxR-family transcriptional regulator is often found, suggesting a role in controlling the expression of the orfamide genes. nih.govsecondarymetabolites.orgacs.org Downstream of the ofaC gene, genes homologous to macA and macB are present, which are components of a tripartite efflux pump system potentially responsible for secreting orfamide out of the cell. nih.gov In some strains like P. protegens Pf-5, an outer membrane factor (NodT family) gene is also part of this transport system. nih.govsecondarymetabolites.org The presence and organization of these flanking genes are highly conserved among different orfamide-producing Pseudomonas species. nih.govfrontiersin.org

Table 3: Key Genes in the Flanking Regions of the Orfamide A BGC in P. protegens Pf-5

| Locus Tag | Gene Name (Putative) | Putative Function | Location Relative to ofa genes |

|---|---|---|---|

| PFL_2143 | ofaR (or similar) | Transcriptional Regulator (LuxR family) | Upstream |

| PFL_2142 | - | Efflux Transporter (NodT family) | Upstream |

| PFL_2148 | macB-like | ABC Transporter | Downstream |

Data sourced from the MIBiG database and comparative genomic analyses. nih.govsecondarymetabolites.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Putative orfamide A |

| Orfamide A |

| Orfamide B |

| Orfamide C |

| Orfamide D |

| Orfamide E |

| Orfamide F |

| Orfamide G |

| Orfamide H |

| Orfamide J |

| Orfamide M |

| Orfamide N |

| Sessilin |

| Tolaasin |

| Viscosin |

| Massetolide |

| Bananamide |

| Putisolvin |

| Poaeamide A |

| Poaeamide B |

| PPZMs |

| Diacetylphloroglucinol |

| Gacamide A |

| Aspartic acid |

| Leucine |

| Glutamic acid |

| Threonine |

| Isoleucine |

| Serine |

| Valine |

Regulatory Elements: LuxR-Type Transcriptional Regulators (ofaR1, ofaR2)

The production of orfamides and other cyclic lipopeptides (CLPs) in Pseudomonas is often under the control of LuxR-type transcriptional regulators. nih.govcore.ac.uk These proteins typically feature a DNA-binding helix-turn-helix (HTH) domain in their C-terminal region, which allows them to bind to specific sites on the DNA and influence the transcription of target genes. ebi.ac.ukresearchgate.net In the context of orfamide biosynthesis, genes encoding LuxR-type regulators are frequently found upstream of the main structural synthase genes (ofaA, ofaB, ofaC). nih.gov

Mutagenesis studies on related CLP systems in Pseudomonas have demonstrated that these regulators are essential for biosynthesis; mutations in these regulatory genes can lead to a significant reduction or complete loss of CLP production. nih.govcore.ac.uk While the specific nomenclature can vary, these regulators are designated here as ofaR1 and ofaR2. Phylogenetic analyses indicate that the regulators flanking CLP biosynthesis genes in Pseudomonas represent a distinct subfamily of LuxR proteins that often lack the canonical N-acyl-homoserine lactone (AHS) binding domain, suggesting a different mode of activation compared to typical quorum-sensing regulators. core.ac.ukresearchgate.net Their role is to integrate various cellular and environmental signals to ensure that the production of these metabolically expensive compounds occurs under the most advantageous conditions for the bacterium.

Putative Transporter Genes (e.g., macA, macB)

Once synthesized, the orfamide lipopeptide must be exported out of the bacterial cell. While the specific transporters for orfamides have not been definitively identified, the MacAB-TolC system is a proposed candidate. This system is an ATP-binding cassette (ABC) type transporter known for its role in the efflux of macrolide antibiotics and the secretion of toxins in Gram-negative bacteria. nih.govnih.gov

The transporter consists of three components:

MacB: An inner membrane protein that uses the energy from ATP hydrolysis to drive transport. nih.gov

MacA: A periplasmic adaptor protein that bridges the inner and outer membranes. nih.govnih.gov

TolC: An outer membrane channel that provides the final exit route from the cell. nih.gov

The MacAB system is known to transport molecules with glycolipid-like structures, and MacA has been shown to bind lipopolysaccharide (LPS), suggesting a potential affinity for amphipathic molecules like orfamides. nih.gov Given that the overproduction of MacAB can protect E. coli from certain macrolides, it is hypothesized that a similar system could be responsible for the export of orfamides from the producing Pseudomonas cell. nih.gov

Comparative Genomics of Orfamide-Producing Pseudomonas Strains

Comparative genomic analyses of various Pseudomonas strains have provided significant insights into the diversity and evolution of the orfamide biosynthetic gene cluster. nih.govornl.govmdpi.com Strains such as Pseudomonas protegens Pf-5, Pseudomonas sp. CMR5c, and Pseudomonas sp. CMR12a all harbor orfamide-producing gene clusters. nih.gov These clusters consistently feature three large NRPS genes—ofaA, ofaB, and ofaC—but show diversification in the flanking regions. nih.gov

BLASTp comparisons reveal a high degree of similarity in the orfamide synthase genes among P. protegens isolates, which primarily produce orfamide A. nih.govfrontiersin.org In contrast, strains like Pseudomonas sp. CMR5c and CMR12a, which produce orfamide B, are more distantly related. nih.govfrontiersin.org Interestingly, a very high similarity exists between the orfamide gene clusters of Pseudomonas sp. CMR5c, isolated from Cameroon, and Pseudomonas sp. CMAA1215 from Brazil, indicating potential horizontal gene transfer or a shared evolutionary history despite their geographical separation. nih.gov This genomic variation contributes to the structural diversity observed in the orfamide family, such as differences in amino acid composition and fatty acid tail length. rhizoclip.befrontiersin.org

| Strain | Primary Orfamide Produced | Key Genetic Features | Reference |

|---|---|---|---|

| P. protegens Pf-5 | Orfamide A | High similarity to other P. protegens isolates; contains ofaA, ofaB, ofaC genes. | nih.gov |

| Pseudomonas sp. CMR5c | Orfamide B, Orfamide G | Gene cluster is more distantly related to that of P. protegens; shows high similarity to Pseudomonas sp. CMAA1215. | nih.govfrontiersin.org |

| Pseudomonas sp. CMR12a | Orfamide B | Gene cluster is more distantly related to that of P. protegens. | nih.govfrontiersin.org |

| P. fluorescens Wayne1R | Potential Orfamide Producer | Phylogenetically groups with P. protegens based on rpoD and gyrB genes. | frontiersin.org |

Biosynthetic Pathway Elucidation and Mechanistic Insights

The construction of the complex orfamide molecule is a template-driven process that occurs on the large NRPS enzyme complex, independent of the ribosome. nih.gov This pathway involves a series of coordinated enzymatic reactions that select, activate, and link the constituent amino acids and the fatty acid tail.

Proposed Steps in Lipopeptide Assembly

The biosynthesis of this compound is carried out by a multi-modular NRPS assembly line encoded by the ofaA, ofaB, and ofaC genes. nih.govnih.gov Each module is responsible for the incorporation of one specific amino acid into the growing peptide chain and typically consists of three core domains: frontiersin.org

Adenylation (A) Domain: This domain selects a specific amino acid and activates it by converting it into an aminoacyl adenylate, using ATP. frontiersin.org The specificity of the A-domain dictates which amino acid is incorporated at each position. nih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently tethered as a thioester to a 4'-phosphopantetheine (B1211885) cofactor attached to the T-domain. frontiersin.org

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the upstream peptidyl-S-T-domain and the downstream aminoacyl-S-T-domain. frontiersin.org

The process begins with the loading of a 3-hydroxy fatty acid onto the first module. The peptide chain is then elongated sequentially as it is passed from one module to the next. nih.govfrontiersin.org Finally, a terminal Thioesterase (TE) domain , located at the end of the ofaC gene product, catalyzes the release of the fully assembled lipopeptide. nih.govnih.gov This release occurs through an intramolecular cyclization reaction, forming an ester bond between the C-terminal carboxyl group and the hydroxyl side chain of the threonine residue at position 3, resulting in the characteristic cyclic structure of orfamide A. rhizoclip.berhizoclip.be

Role of Epimerization Domains in D-Amino Acid Incorporation

Orfamide A contains several amino acids in the D-configuration, which are crucial for its structure and biological activity. rhizoclip.be These D-amino acids are incorporated during the NRPS synthesis through the action of specialized epimerization domains. nih.gov While some NRPS systems have discrete Epimerization (E) domains that convert an L-amino acid to its D-isomer after it has been loaded onto its T-domain, an alternative mechanism involves a dual-function condensation/epimerization (C/E) domain. frontiersin.orgresearchgate.net

Biological Functions and Ecological Significance of Putative Orfamide a

Role as a Biosurfactant

Like other cyclic lipopeptides, putative orfamide A is an amphiphilic molecule, possessing both hydrophilic (water-loving) and hydrophobic (water-repelling) moieties. dergipark.org.tr This structure allows it to accumulate at interfaces between liquids of different polarities, such as air and water or oil and water, where it exerts its surface-active properties. mdpi.com

A primary function of biosurfactants like this compound is their ability to reduce surface and interfacial tension. dergipark.org.trmdpi.com This property is fundamental to many of its other biological roles. By lowering the surface tension of water, orfamide A facilitates the wetting and spreading of the bacterial colony on surfaces. frontiersin.orgnih.gov This activity is often demonstrated through methods like the droplet collapse assay, where the biosurfactant causes a droplet of water to collapse and spread out on a hydrophobic surface. Orfamides are recognized as potent biosurfactants with significant surface tension reduction activity. frontiersin.orgnih.gov

This compound is a key determinant for the surface motility of the bacteria that produce it. frontiersin.orgnih.gov Swarming motility is a collective, flagella-driven movement of bacteria across a semi-solid surface, and it relies on the reduction of surface tension to allow for the spread of the colony. Orfamide A, acting as a wetting agent, facilitates this process. frontiersin.org

Research on Pseudomonas species has demonstrated that the production of orfamides is essential for efficient swarming. frontiersin.orgnih.gov Studies using mutants deficient in orfamide biosynthesis have shown a significant impairment in swarming motility. frontiersin.org This phenotype can often be restored by externally supplying purified orfamide, confirming its direct role in this behavior. The restoration of motility has been observed to be a dose-dependent response, where bacterial movement increases on soft agar plates containing higher concentrations of the lipopeptide. frontiersin.org

| Bacterial Strain/Condition | Orfamide Production Status | Observed Swarming Motility | Reference |

|---|---|---|---|

| Wild Type Pseudomonas sp. | Normal | Active swarming across surface | frontiersin.org |

| Orfamide Biosynthesis Mutant (Δofa) | Deficient | Significantly impaired or abolished | frontiersin.org |

| Mutant + External Orfamide | Chemically Complemented | Motility restored in a dose-dependent manner | frontiersin.org |

Antagonistic Activities and Biocontrol Potential

Beyond its role in bacterial physiology, this compound exhibits potent antagonistic activities against various plant pathogens, positioning it as a promising candidate for biological control in agriculture. frontiersin.orgbiochemjournal.com Its activity is particularly noted against pathogenic fungi. nih.gov

The antifungal action of this compound is multifaceted, involving the disruption of key fungal developmental processes required for successful plant infection.

This compound demonstrates significant in vitro activity against Rhizoctonia solani, a soil-borne fungus responsible for causing diseases in a wide range of crops. frontiersin.orgnih.gov The closely related orfamide B has been shown to suppress the mycelial growth of R. solani and induce morphological abnormalities such as increased hyphal branching. frontiersin.org Given that orfamide A and B exhibit equivalent activity against this pathogen, a similar mechanism of action is inferred. frontiersin.orgnih.gov This disruption of normal hyphal development hinders the fungus's ability to colonize plant tissues and proliferate. frontiersin.org

| Compound | Target Fungus | Observed Effect | Reference |

|---|---|---|---|

| Orfamide A | Rhizoctonia solani | Active in in vitro antibiosis assays | frontiersin.orgnih.gov |

| Orfamide B (Structural Analogue) | Rhizoctonia solani | Suppression of mycelial growth and induction of excessive hyphal branching | frontiersin.org |

One of the most well-documented antifungal mechanisms of this compound is its ability to interfere with the infection process of Magnaporthe oryzae, the causal agent of rice blast disease. frontiersin.orgnih.gov This fungus infects plants by developing a specialized infection structure called an appressorium. nih.govnih.gov The appressorium generates immense turgor pressure to breach the plant cuticle. frontiersin.org

Research has shown that while orfamide A does not inhibit the germination of M. oryzae spores, it effectively blocks the formation of the appressorium. frontiersin.orgnih.gov By preventing the development of this essential infection structure, orfamide A significantly reduces the severity of blast disease on rice plants. frontiersin.orgnih.gov Studies have demonstrated that at a concentration of 50 μM, orfamide A can substantially reduce the number of sporulating blast lesions on infected rice plants. frontiersin.org

| Developmental Stage | Effect of Orfamide A (50 μM) | Impact on Pathogenicity | Reference |

|---|---|---|---|

| Spore Germination | No significant inhibition | - | frontiersin.org |

| Appressorium Formation | Blocked/Inhibited | Prevents fungal penetration of host tissue | frontiersin.orgnih.govnih.gov |

| Disease Symptoms (Blast Lesions) | Significantly reduced | Decreased disease severity on rice plants | frontiersin.org |

Oomyceticidal Activity

Orfamide A demonstrates potent activity against oomycetes, a group of destructive plant pathogens often referred to as water molds. This activity is a key component of the biocontrol capabilities of Pseudomonas species that produce this compound. nih.govnih.gov

A primary mechanism of the oomyceticidal action of orfamide A is the lysis of zoospores, the motile, flagellated spores responsible for the dispersal and infection cycles of many oomycete pathogens. nih.govnih.gov Research has shown that orfamide A is highly effective at disrupting the integrity of zoospores from economically significant pathogens such as Phytophthora and Pythium species. nih.govnih.gov

The lytic effect is rapid and concentration-dependent. Studies comparing orfamide A with other orfamide variants, such as orfamide B, have found them to be equally active in causing zoospore lysis. nih.govnih.gov For instance, when zoospores of Pythium ultimum and Phytophthora porri were exposed to increasing concentrations of orfamides, lysis was observed almost instantaneously. nih.gov

Table 1: Effect of Orfamide A on Zoospore Lysis Time

Time required for lysis of oomycete zoospores upon exposure to varying concentrations of Orfamide A.

| Oomycete Species | Orfamide A Concentration (µg/mL) | Time to Lysis (seconds) |

|---|---|---|

| Pythium ultimum | 10 | < 10 |

| 50 | < 5 | |

| 100 | < 5 | |

| Phytophthora porri | 10 | < 15 |

| 50 | < 10 | |

| 100 | < 5 |

Insecticidal Activity

Beyond its antimicrobial properties, orfamide A is also a recognized insecticidal agent, contributing to the broader biocontrol potential of the bacteria that produce it. nih.govnih.govresearchgate.net

Orfamide A has been identified as a major insecticidal metabolite effective against the green peach aphid, Myzus persicae. researchgate.netnih.gov Bioassay-guided studies have demonstrated a clear dose-dependent mortality rate for aphids exposed to this compound. researchgate.netnih.gov The lethal concentration 50 (LC50), which is the concentration required to kill 50% of the test population, was determined to be 34.5 µg/mL for Myzus persicae. researchgate.netnih.gov This activity, coupled with its surfactant properties that reduce the surface tension of water, makes it a potent agent for controlling aphid populations in agricultural settings. researchgate.net

Furthermore, orfamide A has been implicated as a key factor in the oral toxicity of Pseudomonas protegens strain Pf-5 against the fruit fly, Drosophila melanogaster. researchgate.netfrontiersin.org This indicates that the insecticidal effects of orfamide A are not limited to a single mode of action or a narrow range of insect species.

Table 2: Insecticidal Activity of Orfamide A

Summary of research findings on the lethal effects of Orfamide A on various insect species.

| Insect Species | Activity Metric | Value | Reference |

|---|---|---|---|

| Myzus persicae (Green Peach Aphid) | LC50 | 34.5 µg/mL | researchgate.netnih.gov |

| Drosophila melanogaster (Fruit Fly) | Toxicity Determinant | Major contributor to oral toxicity | researchgate.netfrontiersin.org |

Interkingdom Interactions and Microbial Ecology

Orfamide A facilitates complex interactions between the producing bacterium and other organisms in its environment, extending beyond predation or pathogenesis. These interactions are crucial for shaping microbial community structures and ecological dynamics.

Interactions with Microalgae (e.g., Chlamydomonas reinhardtii)

A well-documented example of orfamide A's role in interkingdom interactions is its antagonistic relationship with the green microalga Chlamydomonas reinhardtii. biorxiv.orgresearchgate.net The producing bacterium, Pseudomonas protegens, can encircle the algal cells, creating a microenvironment with a high concentration of orfamide A. biorxiv.orgresearchgate.net This interaction leads to the rapid immobilization of the alga, preventing its escape and facilitating a bacterial attack. biorxiv.org

The immobilization of C. reinhardtii is not caused by a breach of the algal cell membrane, but rather by a sophisticated disruption of its internal signaling pathways. biorxiv.orgresearchgate.net Exposure to orfamide A triggers an immediate and massive influx of extracellular calcium (Ca2+) into the algal cell's cytosol. biorxiv.orgresearchgate.netnih.gov

This sudden elevation in cytosolic Ca2+ concentration is the direct cause of the rapid shedding of the alga's two flagella, a process known as deflagellation, which occurs within a minute of exposure. biorxiv.orgresearchgate.net This response effectively immobilizes the alga. nih.gov Research indicates that orfamide A specifically targets and activates a network of transient receptor potential (TRP)-type Ca2+ channels in the algal cell membrane to achieve this effect. biorxiv.orgnih.gov The specificity of this interaction is highlighted by the fact that not all Ca2+ signaling events in C. reinhardtii lead to deflagellation; for instance, stress from high salt concentrations also modulates Ca2+ levels but does not cause the flagella to shed. biorxiv.org This suggests a highly evolved and specific mechanism of action for orfamide A in its interaction with certain microalgae. biorxiv.org

Synergistic Effects with Other Microbial Metabolites (e.g., Phenazines, Sessilins)

The ecological function of this compound, a cyclic lipopeptide (CLP) produced by bacteria such as Pseudomonas protegens, is often enhanced through interactions with other secondary metabolites. nih.gov Research has highlighted significant synergistic or additive effects when orfamides are co-produced with other antimicrobial compounds, such as phenazines and other CLPs like sessilins. These interactions are particularly crucial in the context of biological control of plant pathogens. nih.gov

Studies on Pseudomonas sp. CMR12a, a biocontrol agent effective against the plant pathogenic fungus Rhizoctonia solani, have provided detailed insights into these synergistic relationships. This bacterial strain produces both orfamides and another class of CLPs called sessilins, in addition to phenazines. nih.gov Investigations involving mutant bacterial strains, each capable of producing only one or a subset of these compounds, have demonstrated the importance of their combined action. For instance, in controlling Rhizoctonia root rot on bean plants, mutants producing only phenazines were significantly less effective than the wild-type strain that produces all three compounds. nih.gov Similarly, mutants that produced phenazines along with only one type of CLP (either orfamides or sessilins) lost their full biocontrol capabilities. nih.gov

In laboratory assays, the synergistic effect between orfamides and sessilins was clearly demonstrated. Mutants producing only orfamides or only sessilins were individually ineffective at inhibiting the mycelial growth of R. solani. However, when these two compounds were applied together, they successfully inhibited fungal growth, indicating a potent additive or synergistic interaction. nih.gov This suggests that the different CLPs may have complementary modes of action that, when combined, create a more powerful antifungal effect. The biosynthesis of orfamides and sessilins has been shown to be coregulated, with production starting in the late exponential growth phase, although sessilins are secreted earlier and in larger quantities than orfamides. nih.gov

The interplay with phenazines is also context-dependent. While phenazines alone were sufficient to suppress Rhizoctonia damping-off disease on Chinese cabbage, they needed to work in tandem with the CLPs (orfamides and sessilins) to control root rot on bean plants. nih.gov This highlights the complexity of these molecular interactions and their dependence on the specific plant host and pathogen involved.

Table 1: Synergistic Interactions of this compound with Other Microbial Metabolites

| Interacting Metabolite(s) | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Sessilins | Rhizoctonia solani | Additive/synergistic inhibition of mycelial growth; ineffective when applied alone. | nih.gov |

| Phenazines and Sessilins | Rhizoctonia solani (on bean) | Essential for full biocontrol activity; loss of efficacy when only one CLP class is present. | nih.gov |

Role in Plant-Microbe and Soil Ecosystem Dynamics

One key function of orfamides is their involvement in bacterial motility. nih.gov As biosurfactants, they reduce surface tension, which is a critical factor for swarming motility across surfaces. frontiersin.org This enhanced mobility allows the bacteria to effectively colonize plant roots and navigate the complex soil environment to seek nutrients and favorable niches. nih.govnih.gov The ability to efficiently colonize the rhizosphere is a fundamental prerequisite for many plant-beneficial activities, including pathogen suppression and growth promotion. frontiersin.org

In the context of plant-microbe interactions, orfamides contribute significantly to biocontrol. Orfamide A has demonstrated insecticidal activity against aphids and is involved in the lysis of oomycete zoospores. nih.gov Furthermore, orfamides can inhibit the growth of a broad spectrum of fungal plant pathogens. frontiersin.org For example, they can suppress rice blast disease by blocking the formation of appressoria in the fungus Magnaporthe oryzae, a structure essential for plant tissue invasion. frontiersin.org

Table 2: Ecological and Biological Roles of this compound

| Role | Specific Function | Organism(s) Involved | Reference |

|---|---|---|---|

| Bacterial Motility | Acts as a biosurfactant to enable swarming motility. | Pseudomonas sp. CMR5c | nih.gov |

| Biocontrol (Antifungal) | Inhibits appressorium formation. | Magnaporthe oryzae | frontiersin.org |

| Biocontrol (Antifungal) | Lysis of zoospores. | Phytophthora, Pythium | frontiersin.org |

| Biocontrol (Insecticidal) | Exhibits toxicity. | Aphids | nih.govfrontiersin.org |

| Plant-Microbe Signaling | Elicits Induced Systemic Resistance (ISR) in plants. | Rice (Oryza sativa), Cochliobolus miyabeanus | nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Orfamide A |

| Orfamide B |

| Orfamide G |

| Phenazine-1-carboxamide |

| Phenazines |

| Sessilins |

| Pyrrolnitrin |

Advanced Methodologies for Research on Putative Orfamide a

Isolation and Purification Strategies

The initial discovery and subsequent isolation of orfamide A and its analogs are accomplished through a multi-step process that combines biological activity screening with advanced separation science.

Bioassay-Guided Fractionation Techniques

Bioassay-guided fractionation is a foundational strategy used to isolate bioactive natural products, including putative orfamide A. mdpi.com This approach involves systematically separating a crude biological extract into simpler fractions and testing each fraction for a specific biological activity, such as antimicrobial or cytotoxic effects. mdpi.commdpi.com In the context of orfamides, fractions of a bacterial extract are tested for activities like the inhibition of pathogenic fungi or the lysis of oomycete zoospores. nih.govbioaustralis.com

During the discovery of a new analog, orfamide N, researchers identified subfractions containing this compound by screening for antibiotic activity. nih.gov This process ensures that the purification efforts remain focused on the components responsible for the desired biological effect. nih.gov In the original discovery of orfamide A, a parallel approach was used, where one arm of the study relied on the surfactant activity typical of cyclic lipopeptides to guide the fractionation process. psu.edu This dual-pronged strategy, combining a predicted activity-guided assay with other discovery methods, proved highly effective in isolating the target compound. psu.edu

Chromatographic Separation Methods (e.g., HPLC, Flash Chromatography, SPE)

Chromatographic techniques are indispensable for purifying this compound from crude extracts and complex fractions. nih.gov The process often begins with Solid-Phase Extraction (SPE) using a C18 cartridge, which serves as an initial cleanup and coarse separation step based on polarity. frontiersin.org Active fractions from SPE, often identified through a simple droplet collapse assay indicating surfactant properties, are then collected and dried. frontiersin.org

For final purification, High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the method of choice. nih.govnih.gov This technique provides high-resolution separation, yielding pure compounds. nih.gov For instance, crude extracts of Pseudomonas species containing orfamides were subjected to RP-HPLC to yield purified orfamide A, B, and G. nih.gov Furthermore, chiral HPLC is employed in the final stages of structural analysis to determine the absolute configuration of the amino acid residues and the lipid tail after hydrolysis. nih.govacs.org Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution evolution of HPLC, is frequently coupled with mass spectrometry (UPLC-MS) for the rapid analysis of fractions to check for the presence of orfamides during the purification workflow. nih.govnih.gov

Genomisotopic Approaches for Natural Product Discovery

The discovery of orfamide A is a landmark example of the power of the genomisotopic approach, a method that connects genomic data to natural product chemistry. bioaustralis.comnih.gov This strategy was specifically developed to identify and isolate the chemical products of orphan biosynthetic gene clusters—sets of genes predicted to synthesize a natural product that has not yet been identified. psu.edunih.gov

The process began with the analysis of the Pseudomonas fluorescens Pf-5 genome, which revealed an orphan gene cluster predicted to code for a lipopeptide. nih.govnih.gov To isolate the corresponding molecule, the bacterium was cultured in a medium containing isotope-labeled precursors (e.g., 15N- or 13C-labeled amino acids). psu.edu The labeled natural products synthesized by the organism could then be tracked throughout the fractionation process using isotope-detecting methods like NMR or mass spectrometry. psu.edu This technique guided researchers to the successful isolation of orfamide A, the founding member of a new class of cyclic lipopeptides. psu.edunih.gov

Structural Elucidation and Stereochemical Assignment Techniques

Once this compound is isolated in pure form, its precise chemical structure, including the sequence of its amino acids and the stereochemistry of each chiral center, must be determined.

High-Resolution Mass Spectrometry (HR-MS, UPLC-MS/MS, OzID-MS)

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for determining the elemental composition of a molecule. For orfamide A, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to deduce its molecular formula, C₆₄H₁₁₄N₁₀O₁₇. nih.govpsu.edu

Tandem mass spectrometry (MS/MS), often coupled with UPLC (UPLC-MS/MS), is used to determine the amino acid sequence. nih.govnih.gov In this technique, the intact cyclic peptide is fragmented, and the resulting y- and b- series fragment ions reveal the order of the amino acid residues. nih.gov This method was used to confirm the amino acid sequence of orfamide A and related analogs. nih.govnih.gov

For fine structural details, particularly within the fatty acid chain, advanced MS techniques like Ozone-Induced Dissociation Mass Spectrometry (OzID-MS) are employed. nih.govresearchgate.net Although primarily detailed in the structural elucidation of the related orfamide N, OzID is a powerful method for unambiguously determining the position of carbon-carbon double bonds in lipids by reacting the ion with ozone inside the mass spectrometer. nih.govresearchgate.net This provides structural information that can be difficult to obtain by other means. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Fingerprinting)

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity of atoms in a molecule. The structure of orfamide A was originally confirmed through a combination of 1D (¹H NMR) and 2D NMR experiments. nih.govnih.govpsu.edu The ¹H NMR spectrum shows characteristic signals for amide and alpha-protons, indicating the peptidic nature of the compound. nih.govacs.org

A suite of 2D NMR experiments is required to assemble the complete structure:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of individual amino acids. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. nih.govacs.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the sequence of the amino acids and connecting the lipid tail to the peptide ring. nih.gov

A more recent and powerful application is NMR fingerprinting . nih.govnih.gov This approach uses the complete set of ¹H and ¹³C NMR chemical shifts as a unique "fingerprint" for a specific cyclic lipopeptide diastereomer. nih.govnih.gov By comparing the NMR fingerprint of a newly isolated compound to a database of known orfamides, researchers can rapidly confirm its identity, including its precise stereochemistry, without resorting to more laborious chemical degradation methods. nih.govnih.gov This technique has been used to re-evaluate the stereochemistry of several orfamide homologues, including the original orfamide A. nih.gov

Data Tables

Table 1: Summary of Advanced Methodologies in this compound Research

| Methodology | Primary Application | Specific Findings/Purpose | References |

| Bioassay-Guided Fractionation | Isolation | Identifying fractions with antibiotic or surfactant activity containing this compound. | nih.gov, psu.edu, mdpi.com |

| Solid-Phase Extraction (SPE) | Purification | Initial cleanup and crude separation of extracts based on polarity. | frontiersin.org |

| HPLC / UPLC | Purification & Analysis | Final purification of orfamide A (RP-HPLC); rapid analysis of fractions (UPLC-MS). | nih.gov, nih.gov |

| Genomisotopic Approach | Discovery | Linking an orphan gene cluster in P. fluorescens to its product, leading to the initial discovery of orfamide A. | nih.gov, psu.edu, bioaustralis.com |

| High-Resolution Mass Spectrometry (HR-MS) | Structural Elucidation | Determination of the precise molecular formula. | nih.gov, psu.edu |

| Tandem Mass Spectrometry (UPLC-MS/MS) | Structural Elucidation | Sequencing of the amino acid residues in the peptide chain. | nih.gov, nih.gov |

| Ozone-Induced Dissociation MS (OzID-MS) | Structural Elucidation | Precise localization of double bonds in the fatty acid tail of related orfamides. | nih.gov, acs.org |

| 1D & 2D NMR Spectroscopy | Structural Elucidation | Determining the planar structure, atom connectivity, and amino acid spin systems. | nih.gov, acs.org, nih.gov, psu.edu |

| NMR Fingerprinting | Structural Confirmation | Rapid identification and stereochemical verification by matching full NMR data against a reference database. | nih.gov, nih.gov |

Chiral Analytical Methods (e.g., Marfey's Analysis, Chiral GC-MS)

The determination of the absolute configuration of the amino acid and fatty acid components of this compound is critical for understanding its three-dimensional structure and biological function. Chiral analytical methods are indispensable for this purpose, with Marfey's analysis and chiral gas chromatography-mass spectrometry (GC-MS) being prominently used techniques. rhizoclip.be

Initially, the stereochemistry of orfamide A, isolated from Pseudomonas protegens Pf-5, was determined following acid hydrolysis to break the peptide into its constituent amino acids. rhizoclip.be These amino acids were then analyzed using methods like chiral GC-MS and Marfey's analysis to assign their D- or L-configurations. rhizoclip.beacs.org Marfey's method involves derivatizing the amino acid hydrolysate with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent), creating diastereomeric pairs. nih.govnih.gov These diastereomers can then be separated and quantified using standard reverse-phase HPLC, allowing for the determination of the original amino acid's stereochemistry. nih.govresearchgate.net

However, subsequent research involving total synthesis and advanced analytical techniques revealed errors in the originally reported stereochemistry of this compound. rhizoclip.beresearchgate.net Re-evaluation of orfamide A from the original P. protegens Pf-5 strain, using a combination of NMR fingerprint matching and Marfey's analysis, corrected the structure. rhizoclip.be It was demonstrated that the amino acid at position 5 is D-Leucine, not L-Leucine, and the 3-hydroxy fatty acid tail possesses an R configuration, not the initially proposed S configuration. rhizoclip.be This structural reassessment was independently confirmed through the total chemical synthesis of various orfamide A stereoisomers, where only the corrected structure matched the natural product's spectral and chromatographic data. researchgate.net Advanced Marfey's analysis, which often utilizes LC-MS for enhanced sensitivity and resolution, continues to be a cornerstone for elucidating the stereochemistry of new orfamide analogs, such as orfamide N. acs.orgnih.gov

Computational and In Silico Prediction Tools (e.g., AntiSMASH, NRPSpredictor2)

Computational tools play a pivotal role in modern natural product discovery and characterization, enabling researchers to connect genomic data to chemical structures. For this compound, bioinformatic platforms like the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) and NRPSpredictor2 have been instrumental. nih.govfrontiersin.org

AntiSMASH is a genome mining tool used to identify biosynthetic gene clusters (BGCs) within microbial genomes. nih.govresearchgate.net Analysis of genomes from various Pseudomonas species, including P. protegens Pf-5 and Pseudomonas sp. CMR5c, using antiSMASH successfully identified the large BGC responsible for orfamide biosynthesis. nih.govfrontiersin.orgresearchgate.net This cluster typically contains three core non-ribosomal peptide synthetase (NRPS) genes, designated ofaA, ofaB, and ofaC, which encode the enzymatic machinery for assembling the peptide backbone of orfamide. researchgate.netfrontiersin.org

Once the NRPS genes are identified, tools like NRPSpredictor2 are employed to analyze the substrate specificity of the adenylation (A) domains within each module of the synthetase. semanticscholar.orgnih.gov The A-domain is responsible for selecting and activating a specific amino acid for incorporation into the growing peptide chain. frontiersin.org NRPSpredictor2 uses machine learning models based on the sequence signatures of known A-domains to predict the most likely amino acid substrate for a query sequence. semanticscholar.orgnih.gov In the study of the orfamide BGC, NRPSpredictor2 analysis of the ten A-domains within OfaA, OfaB, and OfaC correctly predicted most of the amino acids found in the orfamide structure. researchgate.netfrontiersin.org

Intriguingly, these in silico predictions were critical in the structural re-evaluation of orfamide A. researchgate.net Bioinformatic analysis of the condensation (C) domains in the orfamide NRPS revealed inconsistencies with the originally assigned stereochemistry for certain amino acids, prompting the total synthesis and analytical work that ultimately corrected the structure. researchgate.net This highlights how computational predictions serve not only as a discovery tool but also as a method for validating and refining experimentally determined chemical structures.

Genetic Engineering and Synthetic Biology Applications

Mutagenesis and Complementation Studies for Biosynthesis Pathway Probing

Mutagenesis and complementation are classical genetic techniques fundamental to elucidating the function of genes within a biosynthetic pathway. youtube.com These approaches have been effectively applied to the orfamide system to confirm the role of the identified BGC and its products in specific cellular phenotypes. nih.govnih.gov

A key example is the investigation of swarming motility in Pseudomonas sp. CMR5c. nih.govnih.gov Swarming, a form of collective bacterial movement across a surface, is often dependent on the production of biosurfactants. To test the hypothesis that orfamides facilitate this process, researchers created targeted mutants by disrupting the orfamide biosynthesis genes. nih.govnih.gov The resulting mutants were unable to produce orfamides and, consequently, lost their swarming motility phenotype. nih.govnih.gov

The link between the gene, the molecule, and the function was definitively established through complementation experiments. In these studies, the swarming defect of the orfamide-null mutant was restored by the external application of purified orfamide B, a process known as chemical complementation. nih.gov This result unequivocally demonstrates that the orfamide lipopeptides are the molecules responsible for the swarming phenotype in this strain. nih.gov Further mutagenesis studies have also targeted LuxR-type transcriptional regulators located within the orfamide BGC, such as OfaR1 and OfaR2. nih.gov Mutants lacking these regulators were also deficient in orfamide production and swarming, establishing their role in controlling the expression of the biosynthetic pathway. nih.gov

Reprogramming of NRPS Systems for Analog Production

The modular nature of non-ribosomal peptide synthetases (NRPSs) makes them attractive targets for synthetic biology and combinatorial biosynthesis. nih.gov By modifying or swapping the domains and modules of an NRPS, it is theoretically possible to generate novel peptide analogs not found in nature. The orfamide synthase complex is a candidate for such engineering efforts.

The core principle of NRPS reprogramming involves altering the substrate specificity of the adenylation (A) domains or the stereochemical output of the condensation (C) domains. researchgate.net For instance, site-directed mutagenesis of key residues within the A-domain's substrate-binding pocket can change its selectivity, allowing for the incorporation of non-proteinogenic or "clickable" amino acids (e.g., those containing azide (B81097) or alkyne groups). researchgate.netnih.gov These modified peptides can then be used for downstream applications like fluorescent labeling or activity-based profiling. nih.gov

While specific reports on the successful reprogramming of the orfamide synthase are not yet prevalent, studies on other NRPS systems provide a clear blueprint for how this could be achieved. For example, research on the plipastatin (B1233955) NRPS complex demonstrated that novel lipopeptides could be generated by swapping communication-mediating (COM) domains, which orchestrate the transfer of the growing peptide chain between different NRPS subunits. researchgate.net Applying similar strategies to the orfamide BGC—such as altering the A-domain specificity in one of the ten modules or exchanging C-domains to alter stereochemistry—could lead to a library of new orfamide analogs. These engineered compounds could then be screened for enhanced or novel bioactivities, such as improved antifungal potency or a different spectrum of anticancer activity.

Heterologous Expression of Biosynthetic Gene Clusters

Heterologous expression, the transfer of a BGC from its native producer into a more genetically tractable and industrially robust host, is a powerful strategy in natural product research. sci-hub.senih.gov This approach can be used to increase the production yield of a desired compound, activate silent or cryptic BGCs discovered through genome mining, and facilitate genetic manipulation of the pathway to produce novel analogs. sci-hub.senih.gov

The complete orfamide BGC is a large DNA region, often spanning over 30 kb, which makes its transfer and expression challenging. acs.org The general workflow involves cloning the entire cluster into a suitable expression vector and introducing it into a surrogate host. researchgate.net Common hosts include Escherichia coli or other Pseudomonas species like P. putida, which are known for their fast growth and well-established genetic tools. sci-hub.se

Successful heterologous expression of an NRPS-based pathway like that for orfamide requires overcoming several hurdles. nih.gov The host must provide the necessary precursor molecules, including the specific amino acids and the fatty acid tail precursor. nih.gov Furthermore, NRPS enzymes require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active, and the heterologous host must have a compatible PPTase. nih.gov While the heterologous expression of the orfamide BGC from Pseudomonas sp. PH1b has been proposed as a viable strategy, detailed reports of high-titer production in a surrogate host are still emerging. secondarymetabolites.orgnih.gov Success in this area would pave the way for a stable supply of orfamide A for further study and the application of combinatorial biosynthesis techniques. nih.gov

Degradation and Inactivation Pathway Analysis

The persistence and efficacy of this compound in the environment are influenced by its susceptibility to degradation. Recent studies have shown that orfamide A can be inactivated by other soil microorganisms, highlighting the importance of understanding its degradation pathways.

Enzymatic Hydrolysis and Cleavage Site Identification

The primary mechanism of orfamide A inactivation is through enzymatic hydrolysis. nih.gov It has been demonstrated that in the presence of certain soil bacteria, the cyclic structure of orfamide A is opened, leading to a linearized, inactive form. nih.gov

The key cleavage site identified in orfamide A is the ester bond that cyclizes the peptide chain. nih.gov This bond is formed between the C-terminal carboxyl group of the tenth amino acid (L-Val10) and the hydroxyl group of the third amino acid (D-allo-Thr3). rhizoclip.be Hydrolysis of this ester bond results in a linear lipopeptide that has lost its characteristic three-dimensional structure, which is crucial for its biological activity. nih.gov This linearization has been confirmed through mass spectrometry analysis, which shows an addition of 18 Da, corresponding to the addition of a water molecule during hydrolysis. nih.gov

Characterization of Degradative Enzymes (e.g., Hydrolases, Peptidases)

While the process of orfamide A hydrolysis has been established, the specific enzymes responsible are still under investigation. Research has shown that the Gram-positive bacterium Rhodococcus globerulus is capable of hydrolyzing the ester bond of orfamide A. nih.gov This indicates the production of one or more extracellular enzymes with hydrolase activity by this bacterium.

Although the specific enzyme from Rhodococcus globerulus has not yet been isolated and characterized, the broader class of enzymes likely responsible are esterases or peptidases with esterase activity. The biosynthesis of orfamides involves thioesterase (TE) domains that cleave the peptide from the nonribosomal peptide synthetase (NRPS) complex, but these are involved in production, not environmental degradation. nih.govfrontiersin.org In other cyclic lipopeptides, like surfactin, specific hydrolases have been identified that cleave the cyclic structure. frontiersin.org It is plausible that a similar, yet-to-be-identified hydrolase is responsible for the degradation of orfamide A. The serine protease ClpP has been implicated in the regulation of cyclic lipopeptide biosynthesis in Pseudomonas fluorescens, but its role, if any, in the degradation of orfamides by other organisms is unknown. nih.gov

Further research is required to isolate and characterize the specific hydrolases or peptidases from soil bacteria that are capable of degrading orfamide A. Identifying these enzymes and understanding their substrate specificity will be crucial for predicting the environmental fate of orfamide A and for developing strategies to enhance its stability in agricultural applications.

Analogue Discovery and Structure Activity Relationship Sar Studies

Identification of Natural Orfamide Analogues (e.g., Orfamide B-M, Poaeamides)

The orfamide family of cyclic lipopeptides (CLPs) extends well beyond the initial discovery of orfamide A. These structurally related compounds are primarily produced by various Pseudomonas species. The orfamide group is characterized by a decapeptide chain cyclized through an ester bond between the C-terminal carboxyl group and the side chain of a D-aThr3 residue, attached to an N-terminal 3-hydroxy fatty acid. rhizoclip.be

Through extensive research, including genome mining and chemical analysis, a range of natural analogues has been identified. rhizoclip.befrontiersin.orgrhizoclip.be These include:

Orfamide B and C: Discovered alongside orfamide A from Pseudomonas protegens Pf-5. rhizoclip.berhizoclip.beresearchgate.net

Orfamide D, E, F, and G: Identified in Pseudomonas sp. CMR5c and CMR12a. rhizoclip.befrontiersin.orgrhizoclip.beuliege.be P. protegens is also known to produce orfamide A as its main orfamide compound, while related strains like Pseudomonas sp. CMR5c and CMR12a primarily produce orfamide B. frontiersin.orguliege.benih.gov

Orfamide H: Reported from Pseudomonas protegens CHA0. rhizoclip.berhizoclip.be

Orfamide J, K, L, and M: A more recent expansion of the orfamide family. rhizoclip.berhizoclip.be

Orfamide N: A new analogue discovered from Pseudomonas idahonensis, which was isolated from a goose feces sample. nih.govnih.gov

Poaeamides: This subgroup includes poaeamide A and B. rhizoclip.berhizoclip.be Poaeamide A, a structurally new member of the orfamide family, was identified from the endophytic Pseudomonas poae strain RE*1-1-14. rhizoclip.benih.gov

These discoveries highlight the metabolic versatility of Pseudomonas bacteria and provide a rich pool of natural compounds for further investigation. nih.gov

Structural Variations and Their Biological Implications (e.g., Lipid Tail Length, Amino Acid Substitutions)

The structural diversity within the orfamide family offers a valuable platform for structure-activity relationship (SAR) studies, which systematically explore how molecular modifications affect biological activity. oncodesign-services.comnih.gov Key variations occur in the amino acid sequence and the length of the fatty acid tail, and these changes have tangible biological consequences. rhizoclip.befrontiersin.org

For instance, orfamide A and orfamide B differ by only a single amino acid at the fourth position (Valine in A vs. Isoleucine in B). frontiersin.orgnih.gov Another significant variation is the length of the lipid tail. Orfamide B and orfamide G share an identical amino acid sequence, but orfamide B has a 14-carbon fatty acid chain (C14) while orfamide G has a 16-carbon chain (C16). frontiersin.org

Studies comparing the biological activities of these analogues have revealed subtle but important differences. When tested against the oomycete pathogens Pythium and Phytophthora, all three compounds (orfamides A, B, and G) were effective at causing zoospore lysis. frontiersin.orgnih.govnih.gov However, at certain concentrations, orfamide A demonstrated a slightly faster lytic activity compared to orfamides B and G. frontiersin.org Despite these minor differences, all three compounds showed comparable activity against the rice blast fungus Magnaporthe oryzae and were equally effective at inhibiting hyphal branching in Rhizoctonia solani at higher concentrations. frontiersin.orgnih.govnih.gov This suggests that while some structural changes can fine-tune specific activities, the core biological functions are often conserved across the family. frontiersin.org The newly discovered orfamide N, which features a (Z)-3R-hydroxyhexadec-9-enoic acid residue, has demonstrated cytotoxic activity against human melanoma and ovarian cancer cells. nih.govnih.govacs.org

Table 1: Structural Variations and Biological Activities of Selected Orfamides

| Compound | Key Structural Difference from Orfamide A | Producing Organism(s) | Notable Biological Activity |

|---|---|---|---|

| Orfamide A | Baseline (Val at position 4, C14 fatty acid) | P. protegens Pf-5, CHA0 | Lysis of oomycete zoospores, insecticidal, antifungal. frontiersin.orgnih.gov |

| Orfamide B | Isoleucine at position 4 | Pseudomonas sp. CMR5c, CMR12a | Similar to Orfamide A; slightly slower zoospore lysis at some concentrations. frontiersin.orgnih.govnih.gov |

| Orfamide G | Isoleucine at position 4, C16 fatty acid | Pseudomonas sp. CMR5c | Similar to Orfamide B; equally active against several plant pathogens. frontiersin.orgnih.govnih.gov |

| Orfamide N | C16:1 fatty acid, Val at position 10 | P. idahonensis | Cytotoxic against human melanoma and ovarian cancer cells. nih.govnih.govacs.org |

| Poaeamide A | Different amino acid sequence | P. poae RE*1-1-14 | Inhibits mycelial growth of R. solani and various oomycetes. nih.gov |

Chemical Synthesis of Orfamide A and its Diastereomers

The total chemical synthesis of orfamide A has been a crucial step in confirming its structure and enabling detailed biological studies. nih.govnih.gov Researchers successfully achieved the synthesis of this complex cyclic lipodepsipeptide, which consists of ten amino acids and a β-hydroxy fatty acid. nih.gov

A key strategy involved a solid-phase peptide synthesis (SPPS) approach. nih.govresearchgate.net This method allowed for the efficient construction of the linear peptide chain on a solid support. To overcome synthetic challenges, a pre-formed ester building block was utilized, which helped in the high-yielding synthesis and facilitated the creation of a focused library of different orfamide A diastereomers. nih.govresearchgate.netresearchgate.net The synthesis of these stereoisomers was essential for definitively determining the correct stereochemistry of the natural product. researchgate.net The final step in the synthesis involves the macrocyclization, or ring-closing, of the peptide to form the characteristic cyclic structure. researchgate.netresearchgate.net

This synthetic achievement not only provided access to pure orfamide A for biological testing but also generated a series of its diastereomers, which were instrumental in revising the originally proposed structure. nih.govresearchgate.net

Investigating the Impact of Stereochemical Revisions on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological function of natural products. nih.gov In the case of orfamide A, total synthesis proved indispensable for correcting initial structural misassignments and understanding how stereochemistry impacts its activity. nih.gov

The originally reported structure of orfamide A was later found to be incorrect. rhizoclip.be Through the total synthesis of a library of possible diastereomers and detailed comparison of their spectral data with the natural product, a structural correction was made at two key positions. nih.govnih.govresearchgate.net It was determined that the leucine (B10760876) residue at position 5 has a D-configuration (not L as initially thought) and the hydroxyl group on the 3-hydroxy-tetradecanoic acid tail has an R-configuration (not S). rhizoclip.benih.govresearchgate.net

The biological implications of this stereochemical revision were significant. When the corrected synthetic orfamide A was tested for its ability to immobilize the green alga Chlamydomonas reinhardtii, its activity matched that of the natural compound. nih.gov In contrast, the originally proposed structure showed a loss of this specific biological activity. researchgate.net This finding unequivocally demonstrated that the precise stereochemical configuration of orfamide A is essential for its bioactivity, highlighting the importance of total synthesis in verifying and correcting the structures of complex natural products. nih.govresearchgate.net

Future Research Directions and Translational Applications

Deeper Mechanistic Understanding of Biological Activities

While orfamide A has demonstrated compelling biological activities, a detailed understanding of its molecular mechanisms remains a critical area for future investigation. Current research shows that orfamide A can lyse the zoospores of oomycetes like Phytophthora ramorum, the pathogen responsible for sudden oak death, and inhibit the formation of appressoria in fungi such as Magnaporthe oryzae, thereby preventing rice blast disease. bioaustralis.comnih.gov However, the precise molecular targets and pathways that lead to these outcomes are not fully elucidated.

Future research should focus on:

Identifying Cellular Receptors: Investigating the specific membrane components or cellular receptors in target organisms that orfamide A interacts with. This could involve affinity chromatography, proteomics, and genetic screening to pinpoint binding partners.

Elucidating Membrane Disruption: As a biosurfactant, orfamide A likely affects cell membrane integrity. frontiersin.org Advanced microscopy and biophysical techniques could visualize and quantify membrane permeabilization, lipid raft disruption, or pore formation in real-time.

Transcriptomic and Metabolomic Analyses: Studying the global changes in gene expression and metabolism in pathogens upon exposure to orfamide A. This would reveal the downstream cellular processes and stress responses triggered by the compound, offering a holistic view of its mode of action.

Understanding these mechanisms is paramount for predicting its spectrum of activity, identifying potential resistance mechanisms, and designing next-generation analogues with enhanced efficacy.

Exploration of Novel Orfamide Analogues from Diverse Sources

The discovery of several orfamide analogues, including orfamides B, F, G, M, and N, from various Pseudomonas strains highlights the chemical diversity within this lipopeptide family. frontiersin.orgnih.govacs.org These analogues often exhibit subtle but significant differences in their biological activity profiles, driven by variations in their amino acid sequences or fatty acid moieties. nih.gov For example, the recently discovered orfamide N, isolated from a Pseudomonas idahonensis strain found in goose feces, showed cytotoxic activity against human cancer cells. nih.govnih.gov

This underscores the vast potential of bioprospecting in underexplored ecological niches. Future efforts should be directed towards:

Targeted Isolation Programs: Systematically screening diverse environments, from the rhizospheres of unique plants to marine sediments and insect microbiomes, for novel Pseudomonas strains. nih.gov

Genome Mining: Employing advanced bioinformatic tools to mine the genomes of existing and newly isolated bacteria for silent or cryptic non-ribosomal peptide synthetase (NRPS) gene clusters that may encode for undiscovered orfamides. acs.org

Metabolomic Profiling: Using sensitive analytical techniques like high-resolution mass spectrometry to detect and characterize low-abundance orfamide analogues from bacterial cultures. acs.org

Discovering new analogues could yield compounds with improved potency, a broader activity spectrum, or novel biological functions, expanding the chemical toolbox for agricultural and therapeutic development.

Advanced Synthetic and Biosynthetic Engineering for Optimized Properties

The biosynthesis of orfamides is carried out by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs), encoded by gene clusters such as ofaA, ofaB, and ofaC. frontiersin.orgnih.govnih.gov The modular nature of these enzymatic assembly lines presents a prime opportunity for bioengineering to create novel, "unnatural" orfamide derivatives with tailored properties. nih.gov

Key future research avenues include:

Module and Domain Swapping: Engineering the NRPS machinery by swapping modules or individual domains to incorporate different amino acids into the peptide backbone. This could alter the compound's conformation and interaction with its biological targets.

Fatty Acid Chain Modification: Modifying the enzymes responsible for synthesizing and attaching the lipid tail to generate orfamides with different chain lengths or saturation levels, potentially enhancing membrane interaction and biological activity.

Regulatory Pathway Engineering: Manipulating regulatory genes, such as the LuxR-type regulators that often control NRPS gene expression, to increase the production yield of orfamide A or its engineered analogues. nih.govnih.gov

Heterologous Expression: Transferring the orfamide biosynthetic gene cluster into a more genetically tractable or industrially robust host organism to facilitate large-scale production and simplify downstream processing.

These synthetic biology approaches could lead to the development of orfamides with optimized efficacy, stability, and reduced off-target effects. unh.edu

Ecological Dynamics and Environmental Impact of Orfamide Production

Orfamide A is naturally produced by rhizosphere-dwelling bacteria, where it plays a significant role in microbial ecology. frontiersin.orgmdpi.com It contributes to the swarming motility of the producing bacteria, a key trait for colonizing plant root surfaces. bioaustralis.com A comprehensive understanding of its ecological function and fate in the environment is crucial before its widespread application.

Future research should address:

In Situ Production and Function: Developing methods to detect and quantify orfamide A production directly in the soil and rhizosphere. This will help clarify the natural triggers for its production and its role in mediating interactions between plants, pathogens, and other microbes. frontiersin.orgusgs.gov

Impact on Non-Target Organisms: Assessing the effects of purified orfamide A and orfamide-producing bacteria on beneficial soil microorganisms, such as mycorrhizal fungi, nitrogen-fixing bacteria, and native soil fauna.

Environmental Persistence and Degradation: Investigating the stability of orfamide A in different soil types and environmental conditions, and identifying the microorganisms and biochemical pathways responsible for its degradation. This is essential for evaluating its environmental footprint and potential for bioaccumulation.

These ecological studies will ensure that orfamide-based solutions are not only effective but also environmentally sustainable.

Development of Sustainable Biocontrol Agents Based on Orfamides

The potent activity of orfamide A against a range of plant pathogens makes it a highly attractive candidate for the development of new biocontrol agents. frontiersin.orgnih.gov Translating this potential into a viable agricultural product requires a concerted research and development effort.

Future directions for translational application include:

Formulation Development: Designing stable and effective formulations for delivering either the purified compound or the orfamide-producing Pseudomonas strains. This could involve microencapsulation, granular formulations, or seed coatings to enhance shelf-life and efficacy in the field.

Field Trials: Conducting rigorous and large-scale field trials to evaluate the performance of orfamide-based products against target diseases under diverse agricultural and environmental conditions.

Integrated Pest Management (IPM) Strategies: Investigating the synergistic effects of orfamides with other biocontrol agents, chemical pesticides, and agricultural practices. For instance, orfamides have been shown to work in concert with other metabolites like phenazines in controlling root rot. nih.gov

Induced Systemic Resistance (ISR): While some studies suggest orfamide A's primary action is direct antagonism, further research is needed to explore its potential to trigger the plant's own immune system against a broader range of pathogens. mdpi.comnih.gov

By pursuing these avenues, orfamide A can be developed into a powerful tool for sustainable agriculture, reducing reliance on synthetic chemical pesticides and contributing to global food security. nih.gov

Data Tables

Table 1: Biological Activities of Putative Orfamide A and Related Analogues

| Target Organism/System | Biological Activity | Reference |

|---|---|---|

| Phytophthora and Pythium spp. | Lysis of zoospores | nih.gov |

| Magnaporthe oryzae | Blocks appressorium formation, reduces rice blast | nih.gov |

| Rhizoctonia solani | Inhibits mycelial growth | frontiersin.org |

| Aphids | Dose-dependent insecticidal activity | frontiersin.org |

| Bacteria | Affects swarming motility | bioaustralis.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Orfamide B |

| Orfamide F |

| Orfamide G |

| Orfamide M |

| Orfamide N |

Q & A

Q. How is orfamide A identified and characterized in microbial systems?

Orfamide A is identified using a combination of liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Structural confirmation involves analyzing fragmentation patterns and comparing them to known cyclic lipopeptides. For novel compounds, genome mining of nonribosomal peptide synthetase (NRPS) gene clusters (e.g., ofaA, ofaB, ofaC) provides biosynthetic validation. In cases of ambiguity, heterologous expression of NRPS modules can resolve substrate selectivity .

Q. What experimental approaches are used to study the biosynthetic pathway of orfamide A?

Biosynthesis is investigated via genomic analysis of NRPS gene clusters coupled with chemical structure elucidation. Predictive tools for NRPS substrate specificity (e.g., online A-domain prediction software) identify amino acid incorporation patterns. Discrepancies between predicted and observed residues (e.g., relaxed selectivity in module 16) are resolved through targeted gene knockout and comparative metabolomics .

Q. How is the bioactivity of orfamide A initially assessed?

Bioactivity screening involves antimicrobial assays against model pathogens (e.g., Cochliobolus miyabeanus) and cytotoxicity tests. Conflicting predictions (e.g., antibiotic vs. toxin) require validation using in vitro assays and comparative analysis with structurally related lipopeptides. For example, LibLinear machine learning models predict activity based on peptide fingerprints, but results must be corroborated experimentally .

Advanced Research Questions

Q. How can contradictory bioactivity data for orfamide A be resolved?

Contradictions (e.g., antibiotic activity vs. toxin prediction) arise from assay-specific conditions or microbial resistance mechanisms. To address this:

Q. What experimental designs elucidate orfamide A's degradation in microbial communities?

Degradation studies use synthetic microbial communities (SynComs) in soil-mimicking systems. LC-HRMS monitors orfamide A levels, while GNPS identifies hydrolyzed derivatives (e.g., +18 Da linearized congeners). To pinpoint degraders:

Q. How does orfamide A influence microbial competition and community assembly?

Orfamide A's role in swarming behavior and niche colonization is tested via:

- Mutant competition assays (e.g., ofaA knockout vs. wildtype P. protegens).

- Principal Coordinate Analysis (PCoA) and PERMANOVA to quantify community perturbations.

- Metabolite cross-regulation studies (e.g., DAPG/pyoluteorin levels in knockout mutants) .

Q. What methodologies assess orfamide A's environmental persistence?

Environmental fate is studied using:

Q. How do structural modifications impact orfamide A's ecological function?

Hydrolysis of the macrocyclic ester bond (observed via MS/MS fragmentation) reduces swarming activity. To confirm structure-function relationships:

Q. What challenges arise in studying orfamide A's biosynthesis in non-model bacteria?

Challenges include:

Q. How can multi-omics approaches resolve conflicting data on orfamide A's ecological roles?

Integrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.